![molecular formula C19H21N3O5S B3569742 2-nitro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3569742.png)
2-nitro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide
Overview
Description
2-nitro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide, also known as NPS-2143, is a potent and selective calcium-sensing receptor (CaSR) antagonist. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular disorders.
Mechanism of Action
2-nitro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide acts as a competitive antagonist of the CaSR, which is a G protein-coupled receptor that plays a critical role in regulating calcium homeostasis in the body. By inhibiting the CaSR signaling pathway, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the inhibition of intracellular calcium signaling and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In osteoporosis research, this compound has been shown to stimulate bone formation, prevent bone loss, and improve bone density and strength. In cardiovascular research, this compound has been shown to improve cardiac function, reduce myocardial damage, and prevent arrhythmias.
Advantages and Limitations for Lab Experiments
2-nitro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the CaSR, its relatively low toxicity, and its ability to modulate various cellular processes. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions, its potential for off-target effects, and its relatively high cost.
Future Directions
There are several potential future directions for research on 2-nitro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide, including:
1. Further investigation of the mechanism of action of this compound, including its effects on downstream signaling pathways and cellular processes.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Evaluation of the potential therapeutic applications of this compound in other diseases and conditions, such as diabetes, Alzheimer's disease, and autoimmune disorders.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, metabolism, and distribution in the body.
5. Development of new analogs and derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
In conclusion, this compound is a potent and selective CaSR antagonist that has shown promising therapeutic potential in various diseases and conditions. Further research is needed to fully understand its mechanism of action, evaluate its safety and efficacy in vivo, and explore its potential for new therapeutic applications.
Scientific Research Applications
2-nitro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of breast cancer cells by targeting the CaSR signaling pathway. In osteoporosis research, this compound has been shown to stimulate bone formation and prevent bone loss by inhibiting the CaSR signaling pathway. In cardiovascular research, this compound has been shown to improve cardiac function and reduce myocardial damage by inhibiting the CaSR signaling pathway.
Properties
IUPAC Name |
2-nitro-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(20-13-7-2-8-14-20)15-21(16-9-3-1-4-10-16)28(26,27)18-12-6-5-11-17(18)22(24)25/h1,3-6,9-12H,2,7-8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKYUGMWJRTKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3569660.png)
![N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3569668.png)
![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3569683.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3569690.png)
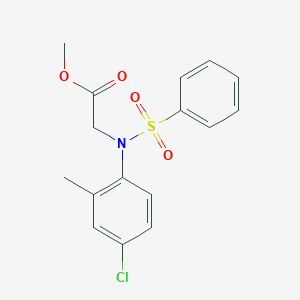
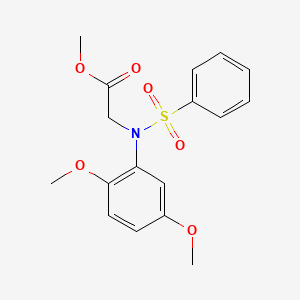
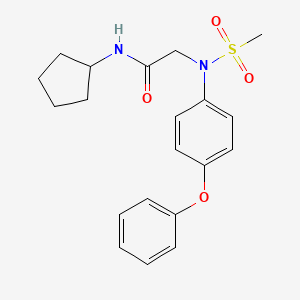
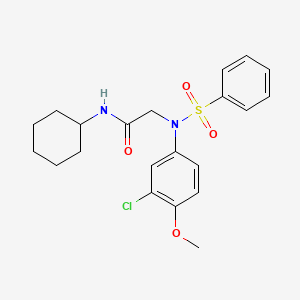
![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3569728.png)
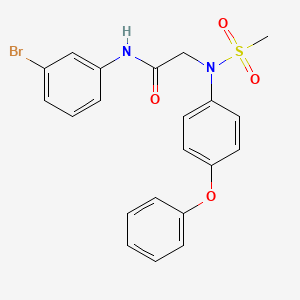
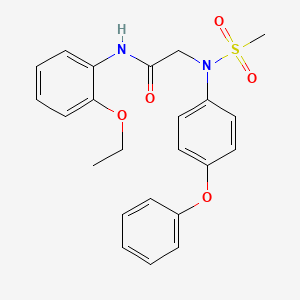
![N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569753.png)
![methyl 5-benzyl-4-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3569760.png)
![2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3569763.png)
